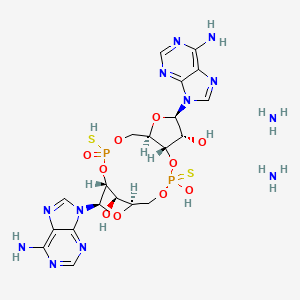

ADU-S100 enantiomer (Ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ADU-S100 enantiomer (Ammonium salt) is a less active enantiomer of ADU-S100, which is an activator of the stimulator of interferon genes (STING). This compound is primarily used in scientific research, particularly in the fields of immunology and oncology, due to its ability to modulate immune responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ADU-S100 enantiomer (Ammonium salt) involves the preparation of cyclic dinucleotides. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of phosphorothioate linkages to enhance stability and bioactivity .

Industrial Production Methods

Industrial production methods for ADU-S100 enantiomer (Ammonium salt) are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves multiple steps, including the synthesis of precursor molecules, cyclization, and purification .

Análisis De Reacciones Químicas

Types of Reactions

ADU-S100 enantiomer (Ammonium salt) primarily undergoes reactions typical of cyclic dinucleotides, including:

Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its bioactivity.

Reduction: This reaction can modify the oxidation state of the molecule, impacting its stability and function.

Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing or diminishing its activity.

Common Reagents and Conditions

Common reagents used in reactions involving ADU-S100 enantiomer (Ammonium salt) include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency and product yield .

Major Products Formed

The major products formed from reactions involving ADU-S100 enantiomer (Ammonium salt) depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified cyclic dinucleotides with altered bioactivity .

Aplicaciones Científicas De Investigación

ADU-S100 enantiomer (Ammonium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of cyclic dinucleotides and their interactions with various reagents.

Biology: Employed in research on cellular signaling pathways, particularly those involving the stimulator of interferon genes (STING).

Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, due to its ability to modulate immune responses and enhance anti-tumor activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting immune-related diseases.

Mecanismo De Acción

ADU-S100 enantiomer (Ammonium salt) exerts its effects by activating the stimulator of interferon genes (STING) pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response. The molecular targets involved include the STING protein, TANK-binding kinase 1 (TBK1), and interferon regulatory factor 3 (IRF3). These interactions result in the activation of downstream signaling pathways that enhance immune responses and promote anti-tumor activity .

Comparación Con Compuestos Similares

Similar Compounds

2’3’-c-di-AM (PS)2 (Rp,Rp): Another cyclic dinucleotide that activates the STING pathway, similar to ADU-S100 enantiomer (Ammonium salt).

ADU-S100 (MIW815): The more active enantiomer of ADU-S100 enantiomer (Ammonium salt), with higher potency in activating the STING pathway.

ML RR-S2 CDA: A cyclic dinucleotide with similar bioactivity and applications in immunology and oncology.

Uniqueness

ADU-S100 enantiomer (Ammonium salt) is unique due to its specific enantiomeric form, which results in lower activity compared to its more active counterpart, ADU-S100 (MIW815). This lower activity can be advantageous in certain research applications where a less potent activator of the STING pathway is desired .

Propiedades

Fórmula molecular |

C20H30N12O10P2S2 |

|---|---|

Peso molecular |

724.6 g/mol |

Nombre IUPAC |

azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

Clave InChI |

VZYXAGGQHVUTHM-QYUKNOIISA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)

![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)